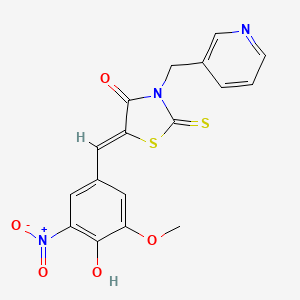![molecular formula C23H30N2O2 B5236653 N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5236653.png)
N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide, commonly known as DIBAL-H, is a reducing agent that is widely used in organic chemistry. It is a versatile reagent that can reduce a wide range of functional groups, making it an essential tool in synthetic organic chemistry. The purpose of
作用機序
DIBAL-H reduces functional groups by transferring a hydride ion (H-) to the carbonyl group of the substrate. This results in the formation of an aldehyde or alcohol, depending on the reaction conditions. The reduction of esters and amides with DIBAL-H typically results in the formation of the corresponding aldehydes, while the reduction of ketones and nitriles typically results in the formation of the corresponding alcohols.
Biochemical and Physiological Effects
DIBAL-H is not typically used in biochemical or physiological research, as it is a synthetic reagent that is not found in nature. However, DIBAL-H has been shown to have toxic effects on cells, and therefore, it should be handled with care in the laboratory.
実験室実験の利点と制限
DIBAL-H has several advantages as a reducing agent. It is a powerful and versatile reagent that can reduce a wide range of functional groups. It is also easy to handle and store, making it a convenient reagent for synthetic organic chemistry. However, DIBAL-H has several limitations. It is a highly reactive reagent that can be difficult to control, and therefore, it requires careful handling. In addition, DIBAL-H is not selective, and therefore, it can reduce multiple functional groups in a substrate, leading to unwanted side reactions.
将来の方向性
There are several future directions for the research and development of DIBAL-H. One direction is the development of new synthetic methods for DIBAL-H, which could improve its purity and effectiveness as a reducing agent. Another direction is the development of new applications for DIBAL-H, such as in the synthesis of new materials or in catalytic reactions. Finally, the development of new chiral reagents based on DIBAL-H could lead to the synthesis of new chiral compounds, which are important in the pharmaceutical industry.
Conclusion
In conclusion, DIBAL-H is a powerful and versatile reducing agent that is widely used in synthetic organic chemistry. Its ability to reduce a wide range of functional groups makes it an essential tool in the synthesis of complex molecules. While DIBAL-H has several advantages, it also has limitations that must be carefully considered in laboratory experiments. Looking forward, there are several future directions for the research and development of DIBAL-H, which could lead to new applications and improved synthetic methods.
合成法
DIBAL-H is synthesized by the reaction of diisobutylaluminum hydride (DIBAL) with acetyl chloride. The reaction is carried out under anhydrous conditions and in an inert atmosphere. The product is then purified by distillation or column chromatography. The purity of DIBAL-H is critical for its effectiveness as a reducing agent, and therefore, it is typically stored under an inert atmosphere in a dry and cool place.
科学的研究の応用
DIBAL-H is widely used in organic synthesis as a reducing agent. It is particularly useful in the reduction of esters, amides, nitriles, and ketones. DIBAL-H is also used in the synthesis of complex molecules, such as natural products, pharmaceuticals, and agrochemicals. In addition, DIBAL-H is used in the preparation of chiral compounds, which are important in the pharmaceutical industry.
特性
IUPAC Name |
N-[4-[2-(4-acetamido-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-13-9-19(10-14(2)21(13)24-17(5)26)23(7,8)20-11-15(3)22(16(4)12-20)25-18(6)27/h9-12H,1-8H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGWKHYNFDMLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)C(C)(C)C2=CC(=C(C(=C2)C)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5236578.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5236605.png)
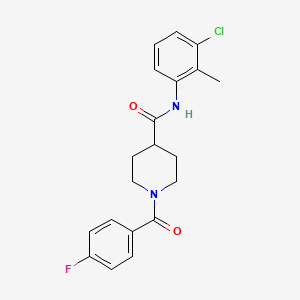
![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
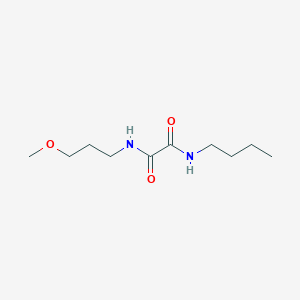
![N-[(2-methylphenyl)(phenyl)methyl]urea](/img/structure/B5236619.png)
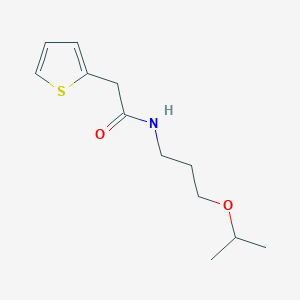
![4-{2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5236634.png)

![N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5236647.png)
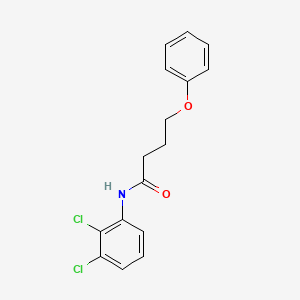
![N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)
